molecular formula C16H16N2O3S B2588353 N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide CAS No. 921836-86-4

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2588353
CAS No.: 921836-86-4
M. Wt: 316.38
InChI Key: RAQOMNHQTRNJFX-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features an indolin-2-one core, a privileged scaffold in drug discovery, linked to a p-tolylmethanesulfonamide group. This structure is closely related to compounds investigated as potential multi-target anticancer agents. Research on analogous structures indicates that this chemotype may exhibit potent antitumor activity by targeting key signaling pathways involved in cell proliferation and survival. Similar molecules have demonstrated robust, broad-spectrum efficacy across panels of human cancer cell lines, including leukemia, melanoma, and cancers of the breast, lung, colon, and kidney . The molecular framework suggests potential for inhibiting critical enzymes like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are well-validated targets in cancer therapy . Furthermore, the structural motif of a sulfonamide attached to a heterocyclic core is frequently explored in the design of kinase inhibitors, positioning this compound as a valuable building block for the synthesis and screening of novel therapeutic candidates . This product is intended for research purposes, such as in vitro biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-2-4-12(5-3-11)10-22(20,21)18-14-6-7-15-13(8-14)9-16(19)17-15/h2-8,18H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQOMNHQTRNJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide typically involves the reaction of 2-oxoindoline with p-tolylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The compound might bind to a specific enzyme’s active site, blocking its activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Sulfonamide positioning (e.g., indolin-5-yl vs. indazol-5-yl) significantly impacts target selectivity.
    • Bulky substituents (e.g., pentanamide in ) reduce bioavailability compared to compact groups like p-tolyl .
  • Synthetic Feasibility : The synthesis of 3-chloro-N-phenyl-phthalimide () underscores the importance of high-purity intermediates for complex sulfonamide derivatives, a consideration applicable to the target compound .

Biological Activity

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. Its structural characteristics, including an indolinone core and a methanesulfonamide group, suggest a multifaceted mechanism of action that may contribute to its therapeutic efficacy.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S with a molecular weight of 334.39 g/mol. The compound features:

  • Indolinone Core : A bicyclic structure known for various biological activities.
  • Tolyl Group : Enhances lipophilicity, improving membrane permeability.
  • Methanesulfonamide Moiety : Plays a crucial role in enzyme inhibition.

This unique combination of structural elements is believed to facilitate interactions with specific biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Sulfonamides typically inhibit the activity of enzymes by mimicking natural substrates, thereby blocking the active site. This mechanism disrupts essential biochemical pathways in microorganisms or cancer cells, making it a candidate for further investigation in cancer therapies and treatments for fibrotic diseases.

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. The ability to modulate kinase activity also suggests potential applications in treating diseases associated with dysregulated signaling pathways .

Case Study: Antiproliferative Activity

In a recent evaluation involving various indolinone derivatives, compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated notable antiproliferative activity, with specific compounds exhibiting cytotoxicity that warrants further investigation . Molecular docking simulations revealed binding affinities to topoisomerase I (TOPO I), a critical target in cancer treatment .

Comparative Biological Activity

A comparative analysis of related compounds reveals distinct biological profiles:

Compound NameStructural FeaturesNotable Biological Activity
N-(1-methyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamideIndolinone core with methyl substitutionAntimicrobial and anticancer properties
N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamideEthyl substitution on indolinonePotential MMP inhibition

These comparisons highlight the influence of structural variations on biological activity, emphasizing the importance of further research into these derivatives.

The precise mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : By mimicking natural substrates, it inhibits enzymes critical for cellular functions.
  • Signal Transduction Modulation : It may alter kinase activity, impacting signaling pathways involved in cell proliferation and survival.
  • Antiproliferative Effects : The compound's ability to disrupt cancer cell growth through direct interaction with molecular targets contributes to its anticancer potential.

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